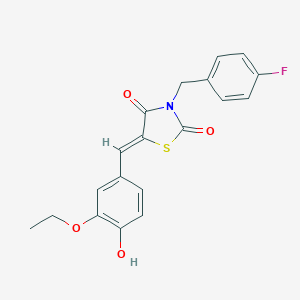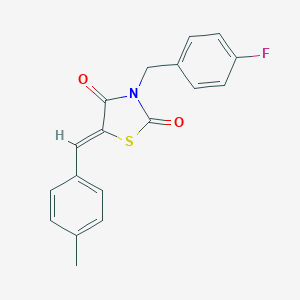![molecular formula C21H17ClN2O4 B302215 methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302215.png)
methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate involves inhibition of COX-2 activity and induction of apoptosis in cancer cells. COX-2 is an enzyme that converts arachidonic acid to prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2 activity, this compound can reduce inflammation and inhibit cancer growth. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that lead to programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit COX-2 activity and induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound can reduce inflammation and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate in lab experiments is its potential anti-inflammatory and anti-cancer properties. This compound can be used to investigate the mechanisms of COX-2 inhibition and apoptosis induction in cancer cells. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate. One direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and cancer development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound to minimize toxicity.
Synthesemethoden
The synthesis of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate involves a series of chemical reactions. The starting material is 2-chloro-4-nitrobenzoic acid, which is reacted with furfural and sodium methoxide to produce 2-chloro-4-(furan-2-ylmethoxy)benzoic acid. This compound is then reacted with thionyl chloride and methanol to produce methyl 2-chloro-4-(furan-2-ylmethoxy)benzoate. Finally, this compound is reacted with 4-methylphenylhydrazine to produce this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
Molekularformel |
C21H17ClN2O4 |
|---|---|
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
methyl 2-chloro-4-[5-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-3-5-14(6-4-13)20(25)24-23-12-16-8-10-19(28-16)15-7-9-17(18(22)11-15)21(26)27-2/h3-12H,1-2H3,(H,24,25)/b23-12+ |
InChI-Schlüssel |
FZSQKEISHGEIDU-FSJBWODESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)
![3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302135.png)
![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)




![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)